1-Pyrazolo[1,5-b]pyridazin-3-ylethanone
Description
Significance of the Pyrazolo[1,5-b]pyridazine (B1603340) Scaffold as a Privileged Heterocycle in Organic and Medicinal Chemistry Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of new therapeutic agents. The pyrazolo[1,5-b]pyridazine core, a fused bicyclic system composed of a pyrazole (B372694) and a pyridazine (B1198779) ring, fits this description aptly. nih.govmdpi.com Its rigid and planar structure provides a well-defined orientation for substituents, facilitating specific interactions with biological macromolecules.
The significance of this scaffold is underscored by its presence in a variety of compounds exhibiting a broad spectrum of biological activities. nih.govosti.govresearchgate.net Researchers have successfully synthesized and evaluated pyrazolo[1,5-b]pyridazine derivatives as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govosti.govscilit.com For instance, novel series of these compounds have been identified as selective inhibitors of CDK4, showing potential for the treatment of solid tumors. nih.govosti.gov Furthermore, the scaffold has been explored for its activity against other kinases like VEGFR-2 and GSK3β. nih.govosti.govnih.gov The versatility of the pyrazolo[1,5-b]pyridazine core allows for modifications at various positions, enabling the fine-tuning of potency and selectivity. researchgate.netnih.gov
Overview of the Chemical Structure of 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone and Its Positional Isomers
The subject of this article, this compound, is a specific derivative of the parent pyrazolo[1,5-b]pyridazine core. cymitquimica.com Its chemical structure features an ethanone (B97240) (acetyl) group attached to the 3-position of the pyrazolo[1,5-b]pyridazine ring system.
The molecular formula of this compound is C8H7N3O, and its molecular weight is approximately 161.16 g/mol . cymitquimica.com The structure consists of the fused pyrazolo[1,5-b]pyridazine core with an acetyl group (CH3CO-) at position 3.
Positional isomers of this compound would involve the attachment of the ethanone group to other available positions on the pyrazolo[1,5-b]pyridazine ring. The numbering of the pyrazolo[1,5-b]pyridazine system is crucial for defining these isomers. Other potential points of attachment for the ethanone group could be at positions 2, 6, or 7. Each of these positional isomers would be a distinct chemical entity with potentially different physical, chemical, and biological properties. The specific placement of the acetyl group at the 3-position in this compound dictates its unique chemical reactivity and how it presents its functional groups for interaction with other molecules.
Historical Context of Pyrazolo[1,5-b]pyridazine Research and Evolution of Synthetic Strategies
Research into pyrazolopyridines, the broader family to which pyrazolo[1,5-b]pyridazines belong, has a history stretching back over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. url.edumdpi.com The initial focus was on the fundamental synthesis and characterization of these novel heterocyclic systems. mdpi.com
The development of synthetic strategies for pyrazolo[1,5-a]pyrimidines, a closely related scaffold, provides insight into the evolution of methods applicable to pyrazolo[1,5-b]pyridazines. nih.gov Early methods often involved the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov Over time, more sophisticated and efficient synthetic routes have been developed, including multi-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions. nih.govrsc.org These modern techniques have allowed for greater diversity in the functional groups that can be introduced onto the core scaffold, leading to the creation of large libraries of compounds for biological screening. nih.gov
A key synthetic approach for the pyrazolo[1,5-b]pyridazine core involves the [3+2] cycloaddition reaction of an N-aminopyridazinium salt with an alkyne. researchgate.net Another established method is the intramolecular oxidative ring closure of a hydrazone derived from an acylpyridazine. mdpi.com These strategies have been refined to improve yields and regioselectivity, making the synthesis of specifically substituted derivatives like this compound more accessible. A process for preparing pyrazolo[1,5-b]pyridazine derivatives involves treating an imine with a base, where the imine is prepared by reacting an ethanone with an N-aminopyridazinium salt. google.com
Research Landscape and Emerging Trends for this compound and Related Derivatives
The current research landscape for pyrazolo[1,5-b]pyridazines is vibrant and focused on leveraging the "privileged" nature of this scaffold for drug discovery. A significant trend is the systematic exploration of the structure-activity relationships (SAR) of these compounds. mdpi.com By making targeted modifications to the core and its substituents, researchers aim to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
For derivatives like this compound, the ethanone group serves as a versatile chemical handle for further synthetic transformations. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries. The exploration of these derivatives as inhibitors of various protein kinases remains a major focus, driven by the potential for developing new treatments for cancer and other diseases characterized by aberrant cell signaling. nih.govnih.govrsc.org
Properties
IUPAC Name |
1-pyrazolo[1,5-b]pyridazin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-10-11-8(7)3-2-4-9-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXLPHHSIIXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281065 | |
| Record name | 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551919-57-4 | |
| Record name | 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551919-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of 1 Pyrazolo 1,5 B Pyridazin 3 Ylethanone
De Novo Synthesis Approaches for the Pyrazolo[1,5-b]pyridazine (B1603340) Ring System
The construction of the pyrazolo[1,5-b]pyridazine heterocyclic system is a cornerstone of its chemistry. Various synthetic routes have been developed, primarily relying on cycloaddition and cyclocondensation reactions to build the fused bicyclic structure.
1,3-Dipolar Cycloaddition Reactions in Pyrazolo[1,5-b]pyridazine Synthesis
A prevalent and efficient method for assembling the pyrazolo[1,5-b]pyridazine core is through a [3+2] cycloaddition reaction. This approach typically involves the in situ generation of a 1-aminopyridazinium ylide, which serves as the 1,3-dipole. This reactive intermediate readily reacts with a suitable dipolarophile, such as an alkyne, to form the fused ring system.
For instance, the reaction of pyridazine (B1198779) with hydroxylamine-O-sulfonic acid generates the N-aminopyridazinium salt. google.com This salt, in the presence of a base, forms the corresponding ylide, which can then undergo a cycloaddition with an appropriately substituted alkyne. google.com This methodology allows for the introduction of various substituents onto the pyrazole (B372694) moiety of the final product. A key advantage of this method is its ability to construct the bicyclic core in a single, often high-yielding, step.
Another variation of the 1,3-dipolar cycloaddition involves the use of mesoionic compounds, such as münchnones, which can react with acetylenic dipolarophiles to form related fused pyrrole (B145914) systems, a strategy that highlights the versatility of cycloaddition reactions in heterocyclic synthesis. ias.ac.in
Table 1: Examples of 1,3-Dipolar Cycloaddition for Fused Pyridazine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Resulting Core Structure | Key Features |
|---|---|---|---|
| N-Aminopyridazinium Salt | Substituted Alkynes | Pyrazolo[1,5-b]pyridazine | Forms the pyrazole ring fused to the pyridazine. google.com |
| Mesoionic Oxazolo-pyridazinones (Münchnones) | Acetylenic Esters | Pyrrolo[1,2-b]pyridazine | Demonstrates the utility of mesoionic compounds in similar cycloadditions. ias.ac.in |
| N-Iminopyridinium Ylides | Alkenes or Alkynes | Pyrazolo[1,5-a]pyridines | A widely used method for a related, isomeric ring system. acs.orgnih.gov |
Cyclocondensation Reactions for Constructing the Pyrazolo[1,5-b]pyridazine Core
Cyclocondensation reactions provide an alternative and powerful route to the pyrazolo[1,5-b]pyridazine nucleus. These reactions typically involve the condensation of a hydrazine (B178648) or a substituted hydrazine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or its synthetic equivalent, to form the pyrazole ring. When this reaction is applied to a precursor already containing the pyridazine moiety, the fused system is generated.
A pertinent example is the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. url.edumdpi.com In this strategy, the 5-aminopyrazole acts as the N-C-C dinucleophile, reacting with the 1,3-dicarbonyl compound (the C-C-C dielectrophile) to construct the adjoining pyridine (B92270) ring. The reaction conditions, often involving acetic acid at reflux, can influence the regioselectivity when unsymmetrical dicarbonyl compounds are used. url.edu
Multicomponent reactions, where three or more reactants combine in a single pot to form the product, have also been employed. For example, the reaction of 5-aminopyrazoles with pyruvic acid and aromatic aldehydes can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids, showcasing the efficiency of multicomponent strategies in building complex heterocyclic systems. rsc.org
Table 2: Cyclocondensation Approaches to Pyrazolopyridine Systems
| Nucleophilic Component | Electrophilic Component(s) | Product Type | Reaction Conditions |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[3,4-b]pyridine | Typically refluxing in acetic acid or under microwave irradiation. url.edumdpi.com |
| 5-Aminopyrazoles | Pyruvic Acid + Aromatic Aldehyde | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | Multicomponent reaction; conditions determine pathway. rsc.org |
| Hydrazine Derivatives | α,β-Unsaturated Ketones | Pyrazoles | A fundamental step that can be integrated into broader syntheses. nih.gov |
Palladium-Catalyzed Cyclization and Other Transition Metal-Mediated Syntheses
Modern synthetic organic chemistry frequently employs transition metal catalysis, particularly palladium-catalyzed reactions, for the construction of complex heterocyclic frameworks. These methods offer high efficiency and functional group tolerance. For the synthesis of pyrazolo[1,5-b]pyridazines and related structures, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be used to first build a substituted precursor, which then undergoes a subsequent cyclization step.
For example, a synthetic strategy might involve a Sonogashira coupling to introduce an ethynyl (B1212043) group onto a pyridazine ring. google.com This alkynylpyridazine can then serve as the dipolarophile in a subsequent [3+2] cycloaddition reaction to complete the pyrazolo[1,5-b]pyridazine core. google.com Similarly, palladium-catalyzed cross-coupling reactions are instrumental in the late-stage functionalization of the pre-formed heterocyclic nucleus (see section 2.2.1). While direct palladium-catalyzed cyclization to form the pyrazolo[1,5-b]pyridazine ring from acyclic precursors is less commonly reported, its application in forming related fused pyridazines, such as pyrido[2,3-d]pyridazines, is well-documented. acs.org
Functionalization and Derivatization Strategies for 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone
Once the this compound molecule is synthesized, its chemical utility can be expanded through various functionalization and derivatization reactions. These modifications can occur either at the heterocyclic nucleus or at the ethanone (B97240) side chain.
Introduction of Substituents at the Pyrazolo[1,5-b]pyridazine Nucleus
The pyrazolo[1,5-b]pyridazine scaffold can be further elaborated by introducing substituents at various positions on the bicyclic ring. These modifications are often crucial for tuning the molecule's physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are a primary tool for this purpose.
If the pyrazolo[1,5-b]pyridazine core is prepared with a halogen atom (e.g., chlorine or bromine) at a specific position, this site becomes a handle for a variety of transformations. For instance, Suzuki, Stille, or Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon or carbon-nitrogen bonds. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems demonstrate the utility of Suzuki reactions for introducing aryl or heteroaryl groups. nih.gov Similarly, research on pyrazolo[1,5-b]pyridazines developed as kinase inhibitors shows that modifications at the C2 and C6 positions are synthetically accessible and can significantly impact the molecule's activity. nih.gov
Table 3: Common Functionalization Reactions on the Pyrazolo-pyridazine Core
| Reaction Type | Reagents | Purpose | Example System |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters, Pd catalyst, base | Introduction of aryl/heteroaryl groups. | Pyrazolo[1,5-a]pyrimidines. nih.gov |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of substituted amino groups. | General strategy for N-arylation of heterocycles. researchgate.net |
| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Displacement of a leaving group (e.g., halogen). | Pyrazolo[1,5-a]pyrimidines. nih.gov |
Modification of the Ethanone Moiety at Position 3
The ethanone group at position 3 is a versatile functional handle for a wide array of chemical transformations. The presence of a carbonyl group and adjacent acidic α-protons on the methyl group allows for numerous derivatization strategies.
A primary reaction of the 3-acetyl group is its condensation with aldehydes, known as the Claisen-Schmidt or Knoevenagel condensation, to form α,β-unsaturated ketones, commonly referred to as chalcones. ias.ac.innih.gov This reaction involves the deprotonation of the methyl group of the ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield the conjugated enone. This transformation is highly valuable as these chalcone (B49325) derivatives serve as precursors for the synthesis of a multitude of other heterocyclic rings, such as pyrazolines, isoxazoles, and pyrimidines, by reaction with appropriate binucleophiles. nih.govthepharmajournal.com
Furthermore, the acetyl group can undergo other classical ketone reactions. It can be oxidized to a carboxylic acid or, under controlled conditions, potentially to a pyrazolo[1,5-b]pyridazine-3-carbaldehyde. researchgate.net The carbonyl group can also be reduced to a secondary alcohol. Another synthetic route involves converting the acetyl group into a hydrazide, which can then be cyclized to form other heterocyclic systems like 1,3,4-oxadiazoles, demonstrating its utility as a building block for more complex molecules. mdpi.com
Table 4: Representative Reactions of the Ethanone Moiety
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| Knoevenagel/Claisen-Schmidt Condensation | Aromatic or aliphatic aldehydes, base or acid catalyst | Chalcones (α,β-Unsaturated Ketones) | Creates a conjugated system and a precursor for further heterocycle synthesis. nih.govnih.gov |
| Oxidation | Oxidizing agents (e.g., SeO₂, KMnO₄) | Carboxylic acid or aldehyde | Introduces new oxygenated functional groups. researchgate.net |
| Hydrazide formation and Cyclization | Hydrazine, then acylating/cyclizing agent | Hydrazones, carbohydrazides, oxadiazoles | Builds new heterocyclic rings attached to the C3 position. mdpi.com |
Multi-component Reaction (MCR) Strategies for Analog Generation
Multi-component reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation, offer a powerful and efficient strategy for generating libraries of structurally diverse molecules. nih.gov These reactions are characterized by operational simplicity, high atom economy, and the ability to construct complex molecules in a convergent manner. nih.gov While specific MCRs for this compound are not extensively documented, strategies applied to analogous pyrazolo-fused systems demonstrate the potential of this approach.
For instance, MCRs are widely used for the synthesis of related pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]quinazoline derivatives. longdom.orgdistantreader.org A common approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.govmdpi.com One such three-component reaction for forming the 1H-pyrazolo[3,4-b]pyridine system starts with the condensation between a ketone and an aldehyde to form an α,β-unsaturated intermediate. mdpi.com This is followed by a Michael addition of a 5-aminopyrazole and subsequent ring closure to yield the fused heterocyclic system. mdpi.comurl.edu
Furthermore, five-component reactions have been successfully employed to synthesize complex pyrazolo-fused systems like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water. mdpi.com This reaction brings together hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, 1,3-dimethyl barbituric acid, and ammonium (B1175870) acetate (B1210297) in a single pot. mdpi.com These examples highlight the modularity of MCRs, which could be adapted to generate analogs of the pyrazolo[1,5-b]pyridazine core by carefully selecting the appropriate building blocks.
| Fused Pyrazole System | Number of Components | Reactants | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Pyrano[2,3-c]pyrazoles | 4 | (Hetaryl)aldehydes, malononitrile (B47326), ethyl acetoacetate, hydrazine hydrate | Taurine / Water | Environmentally friendly, catalyst recyclability. | nih.gov |
| Pyrazolo[3,4-b]pyridines | 4 | Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Ammonium acetate / Water | Sustainable approach using water as a solvent. | longdom.org |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | 5 | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehyde, ammonium acetate | ZnO nanoparticles / Water | High convergence and complexity in a single step. | mdpi.com |
| Pyrazolo[1,5-a]quinazolines | 3 | 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, cyclohexanone | Triethylamine (B128534) / Ethanol (B145695) | Builds complex quinazoline-fused systems. | distantreader.org |
Cross-Coupling Reactions for Diverse Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the pyrazolo[1,5-b]pyridazine scaffold, these reactions enable the introduction of a wide array of substituents, which is crucial for structure-activity relationship studies.
A synthetic strategy for pyrazolo[1,5-b]pyridazine analogs used in kinase inhibitor development involves a late-stage derivatization approach. researchgate.net The synthesis begins with a Sonogashira coupling between 2,4-dichloropyrimidine (B19661) and trimethylsilylacetylene. Following silyl (B83357) deprotection, the resulting 2-chloro-4-ethynylpyrimidine (B1439290) undergoes a [3+2] cycloaddition with a 1-aminopyridazinium ion to form the core 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (B14070670) intermediate. researchgate.net This key intermediate can then be further diversified using subsequent palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura coupling, or through nucleophilic aromatic substitution to install various groups at the C3-position of the pyrazolo[1,5-b]pyridazine ring. researchgate.net
Similarly, research on pyrazolo[1,5-a]pyrimidine inhibitors has utilized Suzuki-Miyaura coupling for derivatization. nih.gov In this work, a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine was sequentially functionalized. After initial nucleophilic substitutions at the 5- and 7-positions, the bromine at the 3-position was subjected to a Suzuki-Miyaura coupling with an arylboronic ester to install the desired substituent. nih.gov This highlights a common and effective strategy where a halogenated pyrazolo-fused heterocycle serves as a versatile platform for introducing molecular diversity via cross-coupling.
| Scaffold | Coupling Reaction | Coupling Partners | Catalyst/Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-b]pyridazine | Sonogashira | 2,4-dichloropyrimidine, trimethylsilylacetylene | Pd catalyst | Synthesis of a key ethynyl intermediate for cycloaddition. | researchgate.net |
| Pyrazolo[1,5-b]pyridazine | Suzuki-Miyaura / SNAr | 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine, various nucleophiles/boronic acids | Pd catalyst | Late-stage diversification for inhibitor development. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Suzuki-Miyaura | 3-bromo-pyrazolo[1,5-a]pyrimidine derivative, N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Pd(dppf)Cl2·CH2Cl2, K3PO4, H2O, THF | Introduction of complex side chains for TTK inhibitors. | nih.gov |
Mechanistic Studies of Key Synthetic Transformations Involving the Pyrazolo[1,5-b]pyridazine Scaffold
Understanding the reaction mechanisms underlying the formation of the pyrazolo[1,5-b]pyridazine ring system is fundamental for optimizing reaction conditions and controlling regioselectivity. The primary synthetic route to this scaffold involves the [3+2] cycloaddition reaction between a 1-aminopyridazinium ylide and a suitable dipolarophile, such as an alkyne. researchgate.netgoogle.com
The mechanism commences with the in situ generation of a 1-aminopyridazinium salt, for example, by reacting pyridazine with hydroxylamine-O-sulfonic acid (HOSA) or N-aminopyridazinium iodide. researchgate.netgoogle.com This salt is then treated with a base to form a reactive 1-aminopyridazinium ylide, which is a 1,3-dipole. This ylide subsequently undergoes a concerted or stepwise cycloaddition with an electron-deficient alkyne. The reaction of the ylide with an unsymmetrical alkyne proceeds with high regioselectivity to furnish the pyrazolo[1,5-b]pyridazine core. researchgate.net A patent describes the reaction of an N-aminopyridazinium iodide with an ethanone derivative in the presence of triethylamine and titanium tetrachloride, which proceeds through an intermediate that cyclizes to form a dihydropyrazolo[1,5-b]pyridazine, which is then oxidized to the final aromatic product. google.com
Mechanistic studies on related pyrazolo-fused systems provide further insight. For pyrazolo[3,4-b]pyridines, formation from 5-aminopyrazoles and 1,3-dicarbonyl compounds involves an initial nucleophilic attack from the pyrazole, followed by a second nucleophilic reaction with the remaining carbonyl group, leading to a six-membered ring which then dehydrates to the final product. mdpi.com In cases with non-symmetrical dicarbonyls, the regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups. mdpi.com Another relevant mechanism is the cross-dehydrogenative coupling (CDC) used to form pyrazolo[1,5-a]pyridines. acs.org A plausible pathway involves the acid-catalyzed nucleophilic addition of an enol (from a β-dicarbonyl compound) to an N-amino-2-iminopyridine, followed by oxidative dehydrogenation using molecular oxygen, cyclization, and dehydration. acs.org
Green Chemistry Approaches and Sustainable Synthetic Protocols for Pyrazolo[1,5-b]pyridazine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety and efficiency. For pyrazolo[1,5-b]pyridazine derivatives and their analogs, several sustainable protocols have been developed. These methods often involve the use of environmentally benign solvents like water, solvent-free conditions, or energy-efficient techniques such as microwave irradiation. researchgate.netthieme-connect.combme.hu
A key green approach is the use of water as a reaction medium. The synthesis of pyrazolo[3,4-b]pyridines via a four-component reaction has been successfully demonstrated in water, offering a cost-effective and environmentally friendly alternative to traditional organic solvents. longdom.org Similarly, taurine-catalyzed MCRs for pyrano[2,3-c]pyrazoles have been performed in water at elevated temperatures. nih.gov
Solvent-free reactions represent another important green methodology. researchgate.net The synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved through a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10 clay. nih.gov Microwave-assisted synthesis is also a prominent green technique, as it can dramatically reduce reaction times and improve yields. nih.gov For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile to form a pyrazolo[1,5-a]pyrimidine derivative was efficiently carried out under microwave irradiation. nih.gov
The use of greener reagents and catalysts is also central. An efficient method for synthesizing pyrazolo[1,5-a]pyridines employs molecular oxygen as the terminal oxidant in a cross-dehydrogenative coupling reaction, promoted by acetic acid. acs.org This protocol is noted for its high atom economy, lack of toxic reagents, and simple workup procedures, aligning well with the goals of sustainable chemistry. acs.org Another approach utilizes ultrasound irradiation in aqueous ethanol with KHSO4 as a catalyst for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, showcasing the benefits of alternative energy sources in promoting chemical reactions. bme.hu
Advanced Spectroscopic and Structural Elucidation of 1 Pyrazolo 1,5 B Pyridazin 3 Ylethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the protons of the pyridazine (B1198779) and pyrazole (B372694) rings are expected to appear as distinct multiplets in the aromatic region. The chemical shifts are influenced by the nitrogen atoms within the fused heterocyclic system. The methyl protons of the ethanone (B97240) group would typically appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides data for each unique carbon atom. The carbonyl carbon of the ethanone group is characteristically found in the highly deshielded region of the spectrum. The carbons of the pyrazolopyridazine core resonate in the aromatic region.
Table 1: Predicted NMR Data for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| CH₃ | ¹H | ~2.6 | Singlet |
| H5 | ¹H | ~7.2-7.4 | Doublet of doublets |
| H6 | ¹H | ~8.6-8.8 | Doublet |
| H7 | ¹H | ~8.1-8.3 | Doublet |
| H2 | ¹H | ~8.5 | Singlet |
| C=O | ¹³C | ~195 | - |
| CH₃ | ¹³C | ~27 | - |
| C3 | ¹³C | ~145 | - |
Note: The predicted values are estimates based on typical chemical shifts for similar heterocyclic systems.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₇N₃O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺•. cymitquimica.com
The molecular weight of the compound is 161.16 g/mol . cymitquimica.com Under electron impact (EI) conditions, the molecular ion would undergo characteristic fragmentation. The fragmentation of pyrazole and pyridazine rings often involves the loss of stable neutral molecules like N₂, HCN, and cleavage of substituent groups. researchgate.net
Key expected fragmentation pathways for this compound include:
Alpha-cleavage: Loss of the methyl radical (•CH₃) to form an acylium ion [M-15]⁺.
McLafferty-type rearrangement is not possible as there is no gamma-hydrogen.
Loss of the acetyl radical: Cleavage of the bond between the carbonyl carbon and the pyrazole ring, resulting in the loss of •COCH₃ and the formation of the pyrazolo[1,5-b]pyridazine (B1603340) cation [M-43]⁺.
Ring Fragmentation: Subsequent fragmentation of the heterocyclic core through the loss of N₂ or HCN, leading to smaller, stable cationic fragments. researchgate.netsapub.org
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 161 | [M]⁺• | [C₈H₇N₃O]⁺• |
| 146 | [M - CH₃]⁺ | [C₇H₄N₃O]⁺ |
| 118 | [M - COCH₃]⁺ | [C₆H₄N₃]⁺ |
| 91 | [C₆H₄N₃ - HCN]⁺ | [C₅H₃N₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending).
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone functional group. Other important absorptions would include C-H stretching from the methyl and aromatic ring protons, and a series of complex bands in the fingerprint region corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic ring system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H (methyl) | Stretch |
| 1690-1670 | Ketone C=O | Stretch |
| 1600-1450 | Aromatic C=C and C=N | Stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-crystal X-ray crystallography provides the most unambiguous structural proof for a molecule. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. It yields detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute stereochemistry and preferred conformation.
While the specific crystal structure of this compound is not publicly available, analysis of related heterocyclic systems demonstrates the power of this technique. For example, the structure of a related triazolopyridazinoindole derivative was confirmed by X-ray diffraction, revealing its crystal system, space group, and unit cell dimensions. mdpi.com This level of detail is crucial for understanding crystal packing and non-covalent interactions, such as hydrogen bonding or π-stacking, which influence the material's physical properties. mdpi.com
Table 4: Example of X-ray Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Compound | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Note: This data is for a different, but structurally related, molecule and is presented to illustrate the type of information obtained from X-ray crystallography. mdpi.com
Chromatographic and Other Separation Techniques in Purity Assessment and Isolation
Following synthesis, the isolation and purification of the target compound are essential. Chromatographic techniques are indispensable for this purpose, separating the desired product from starting materials, by-products, and other impurities.
Thin-layer chromatography (TLC) is commonly used as a rapid, qualitative method to monitor the progress of a reaction and to determine the optimal solvent system for large-scale purification. For the preparative separation of pyrazolo[1,5-b]pyridazine derivatives, flash column chromatography using silica (B1680970) gel is a standard and effective method. google.com
In cases where complex mixtures or closely related isomers are formed, preparative high-performance liquid chromatography (HPLC) offers higher resolution and is the method of choice for obtaining samples of very high purity. google.com The purity of the final product is then typically confirmed by a combination of NMR spectroscopy and analytical HPLC.
Table 5: Separation Techniques in the Synthesis of Pyrazolopyridazine Derivatives
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection google.com |
| Flash Column Chromatography | Preparative purification of the final compound google.com |
| Preparative HPLC | High-resolution separation of isomers or purification of final product google.com |
Computational and Theoretical Chemistry Investigations of 1 Pyrazolo 1,5 B Pyridazin 3 Ylethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For pyrazolo-diazine and triazine analogs, DFT calculations have been employed to predict their equilibrium molecular geometry. These calculations, using functionals like B88-LYP with a double zeta valence polarized (DZVP) basis set, help in determining key molecular descriptors.
Such descriptors include the dipole moment, excitation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation. These parameters are crucial in understanding the cytotoxic effects of these compounds. For instance, the analysis of Hirshfeld surfaces, derived from DFT calculations, can reveal reactive electrophilic and nucleophilic sites within the molecule, often located around nitrogen and hydrogen atoms, respectively. nih.gov
Molecular Docking Studies of 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone and Its Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in studying the interaction between potential drug candidates and their biological targets.
Derivatives of the pyrazolo[1,5-b]pyridazine (B1603340) scaffold have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked into the active site of the VEGFR-2 enzyme to understand their binding interactions and affinity, which is relevant to their potential anticancer activity. ekb.eg Similarly, pyrazolo[1,5-b]pyridazine has been studied for its binding mode with Glycogen Synthase Kinase 3β (GSK-3β), a target for diabetes treatment. researchgate.net
Docking studies on related pyrazole (B372694) derivatives have also been performed against targets like the inositol (B14025) 1,4,5-triphosphate (IP3) receptor to predict binding modes and affinities. nih.gov These studies often reveal that newly designed analogs can have superior binding affinities compared to reference compounds. nih.gov
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. dntb.gov.ua This technique is crucial for understanding the dynamic behavior of ligand-protein complexes and the stability of their interactions. researchgate.net
For pyrazole-related compounds, MD simulations have been used to verify the stability of complexes formed during docking. nih.gov These simulations can confirm whether the ligand remains stably bound within the active site of the target protein. researchgate.netnih.gov For instance, a 100-ns MD simulation was used to study the dynamic behavior of pyrazolopyridine derivatives complexed with the estrogen receptor, revealing that the ligand binding was strong and stable throughout the simulation. researchgate.net MD simulations can also shed light on the structural changes induced in the protein upon ligand binding.
In Silico Prediction of Pharmacokinetic Parameters (e.g., Ligand Efficiency) for Scaffold Optimization
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process that helps in the early stages of drug discovery. researchgate.net These predictions are vital for optimizing chemical scaffolds to improve their drug-like properties.
For pyrazolo[1,5-a]pyrimidine derivatives, in silico predictions of physicochemical and pharmacokinetic properties have been conducted. nih.gov These studies often use tools to assess properties based on Lipinski's rule of five, gastrointestinal absorption, and potential inhibition of cytochrome P450 enzymes. nih.govmdpi.com The results from such predictions help in identifying candidates with favorable pharmacokinetic profiles, such as good oral bioavailability and intestinal absorption. nih.gov
Table 1: Predicted ADMET Properties for a Series of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption |
|---|---|---|---|---|---|
| 5a | 250.28 | 2.15 | 1 | 4 | High |
| 5c | 314.74 | 2.58 | 1 | 4 | High |
| 9a | 326.38 | 3.21 | 2 | 5 | High |
| 9c | 390.84 | 3.64 | 2 | 5 | High |
| 13a | 340.41 | 3.58 | 2 | 5 | High |
| 13d | 404.87 | 4.01 | 2 | 5 | High |
| 13e | 374.86 | 3.48 | 2 | 6 | High |
| 13h | 404.87 | 4.01 | 2 | 5 | High |
This table is for illustrative purposes and based on general findings for the pyrazolo[1,5-a]pyrimidine class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.comnih.gov These models are then used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. jocpr.com
QSAR models have been developed for various pyrazole analogs to identify key molecular descriptors that correlate with their biological activity. For pyrazolopyridine derivatives, a QSAR model was developed that showed a high correlation coefficient (R² = 0.930), indicating its robustness and predictability. researchgate.net This model was then used to design ten new compounds with potentially higher activity. researchgate.net The development of a QSAR model involves selecting appropriate molecular descriptors, which can be physicochemical or topological, and then using statistical methods to build the predictive model.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyrimidine |
| Pyrazolopyridine |
| Pyrazolo-diazine |
Structure Activity Relationship Sar and Structural Modification Principles for Biological Target Interaction
Elucidation of Key Pharmacophoric Features of the Pyrazolo[1,5-b]pyridazine (B1603340) Nucleus
The pyrazolo[1,5-b]pyridazine scaffold is a recognized "hinge-binding" motif, particularly in the context of kinase inhibition. researchgate.net This bicyclic heterocyclic system possesses a specific arrangement of nitrogen atoms that act as hydrogen bond acceptors, allowing it to anchor effectively within the ATP-binding site of various kinases. researchgate.net
Docking studies of pyrazolo[1,5-b]pyridazines into the crystal structures of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β) have provided critical insights into its binding mode. researchgate.netnih.gov A key interaction involves the formation of hydrogen bonds between the nitrogen atoms of the pyridazine (B1198779) ring and the backbone amide groups of the kinase hinge region. researchgate.net This interaction orients the scaffold within the active site, positioning its substituents to make further contacts with the protein, thereby influencing potency and selectivity. researchgate.net The planar nature of the fused ring system is also a crucial feature, facilitating favorable stacking interactions within the binding pocket.
Impact of Substituent Variation on Target Binding and Selectivity
The biological activity and selectivity profile of pyrazolo[1,5-b]pyridazine derivatives can be profoundly altered by modifying the substituents at various positions on the core scaffold. Research has primarily focused on substitutions at the R¹, R², and R³ positions (corresponding to the C2, C3, and C6 positions of the pyrazolo[1,5-b]pyridazine ring system, respectively).
Crystal structure data indicates that substitutions at the R¹ and R² positions lead to more significant interactions with the binding pocket, offering a prime opportunity to enhance selectivity. researchgate.netnih.gov Conversely, the R³ position is often exposed to the solvent, making it less sterically constrained and a suitable point for modification to improve physicochemical properties without drastically affecting binding. researchgate.netnih.gov
For instance, in studies targeting Trypanosoma brucei (the parasite responsible for African Trypanosomiasis) versus human kinases, substituent changes have shown divergent effects. nih.gov Substitution at the R¹ position generally resulted in a significant loss of potency against CDK2. nih.gov Specifically, introducing a 4-(trifluoromethyl)phenyl group at R¹ led to a 100-fold decrease in potency against T. b. brucei. nih.gov Modifications at the R² and R³ positions have also been shown to cause significant shifts in potency against various enzymes. researchgate.net
Table 1: Impact of Substituent Variation on Biological Activity
| Compound | Scaffold | Substituent (Position) | Target | Key Finding | Reference |
|---|---|---|---|---|---|
| Analog Series | Pyrazolo[1,5-b]pyridazine | R¹ Position | CDK-2 | Substitution at this position generally led to a significant loss in potency. | nih.gov |
| 10f | Pyrazolo[1,5-b]pyridazine | 4-(trifluoromethyl)phenyl (R¹) | T. b. brucei | Caused a 100-fold decrease in potency against the parasite. | nih.gov |
| General Series | Pyrazolo[1,5-b]pyridazine | R¹ and R² Positions | Kinases | Substitutions offer the best chance to improve selectivity due to increased interaction with the binding pocket. | researchgate.net |
| General Series | Pyrazolo[1,5-b]pyridazine | R³ Position | Kinases | Position is solvent-exposed, making it less sterically restrictive and suitable for modifying physical properties. | nih.gov |
| Compound 27 | Pyrazolo[1,5-a]pyrimidine (B1248293) | 2,5-difluorophenyl and fluorine | Trk Kinases | Substitution significantly enhanced inhibitory activity (IC50 < 1 nM). | mdpi.com |
Conformational Analysis and its Role in Ligand-Receptor Interactions
The orientation of the acetyl group relative to the bicyclic core can influence how the molecule fits into a binding site and whether its key interacting groups are properly positioned. While specific conformational studies on 1-pyrazolo[1,5-b]pyridazin-3-ylethanone are not widely published, principles from related heterocyclic systems are applicable. beilstein-journals.orgiu.edu.sa For example, the presence of bulky substituents can restrict rotation and lock the molecule into a specific, potentially more active, conformation. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT) calculations, can supplement experimental data from NMR spectroscopy to predict preferred conformations and understand the electronic factors, like hyperconjugation, that stabilize them. beilstein-journals.org
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while maintaining its primary binding interactions. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties.
Within the broader class of pyrazolo-fused heterocycles, this strategy has been successfully applied. For example, in a series of pyrazolo[1,5-a]pyrimidine inhibitors of the CSNK2 protein, a critical amide group responsible for hydrogen bonding was successfully replaced with a 1,2,4-triazole (B32235) ring. acs.org Crystallographic data confirmed that the triazole ring mimicked the hydrogen bonding pattern of the original amide, demonstrating a successful bioisosteric replacement that also improved metabolic stability. acs.org Other heterocycles like oxadiazoles, thiazoles, and tetrazoles were found to be poor replacements in this specific case, highlighting that the choice of a bioisostere is highly context-dependent. acs.org The pyrazolo[1,5-a]pyrimidine scaffold itself has been investigated as a possible bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold. unisi.it These examples underscore the potential for applying similar bioisosteric logic to the this compound scaffold to modulate its biological profile.
Scaffold Hopping and Fragment-Based Drug Design Approaches
Scaffold hopping and fragment-based drug design (FBDD) are powerful techniques for discovering novel chemotypes with desired biological activities. rsc.org Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, often to escape patent limitations or improve drug-like properties. dundee.ac.uk FBDD, on the other hand, involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead. nih.govresearchgate.net
The pyrazolo-pyridazine and related fused heterocyclic systems have been central to such design strategies.
Scaffold Hopping: In one example, a scaffold hopping exercise starting from known imidazo[1,2-a]pyrazines led to the discovery of pyrazolo[1,5-a]pyrimidines as a new class of potent TTK inhibitors. nih.gov Similarly, researchers have evolved active-site SHP2 inhibitors from a pyrazolone (B3327878) starting point to a novel azaindole class by applying scaffold hopping concepts. acs.org These approaches illustrate how a core like pyrazolo[1,5-b]pyridazine could be either a starting point for discovering new scaffolds or the result of a hop from a different chemical series. dundee.ac.ukacs.org
Fragment-Based Drug Design (FBDD): An FBDD approach was used to design thymidine (B127349) phosphorylase inhibitors by linking a 5-chlorouracil (B11105) fragment to a pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazine fragment. nih.gov The resulting coupled compound showed potent inhibition, demonstrating that the bicyclic pyrazolo-fused system served as an effective anchor. nih.gov This highlights the utility of the pyrazolo[1,5-b]pyridazine core as a potential fragment or building block in FBDD campaigns.
Mechanistic and Target Oriented Biological Investigations of Pyrazolo 1,5 B Pyridazin 3 Ylethanone Derivatives
Enzyme Inhibition Studies (In Vitro)
Derivatives of the pyrazolo[1,5-b]pyridazine (B1603340) core have been the subject of numerous in vitro enzyme inhibition studies. These investigations have revealed a broad spectrum of activity against several key enzymes implicated in various diseases, particularly in the realm of oncology and metabolic disorders. The following subsections detail the research findings concerning the inhibition of specific enzymes by these compounds.
Alpha-Glucosidase Inhibition Research
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov While direct studies on 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone are not extensively documented, research on related pyridazine (B1198779) and pyrazole-based heterocyclic compounds has demonstrated significant α-glucosidase inhibitory potential. nih.govresearchgate.netscilit.com For instance, novel pyridazine-based derivatives have been synthesized and shown to be more potent than the clinically used drug, acarbose, in in-vitro assays. researchgate.net Kinetic studies of some pyridazine-triazole hybrids revealed an uncompetitive mode of inhibition against α-glucosidase. nih.gov These findings suggest that the pyrazolo[1,5-b]pyridazine scaffold, particularly with the ethanone (B97240) functional group that allows for further derivatization, is a promising starting point for the development of new α-glucosidase inhibitors. Molecular docking studies on related compounds have indicated that the heterocyclic core can effectively interact with the active site of the enzyme. researchgate.netnih.govresearchgate.net
Table 1: Alpha-Glucosidase Inhibition by Pyridazine Derivatives Note: This table includes data for related pyridazine derivatives, as specific data for this compound was not available.
| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyridazine-Thiobenzyl | Compound 5e | 26.3 | Competitive | researchgate.net |
| Pyridazine-Triazole Hybrid | Compound 10k | 1.7 | Uncompetitive | nih.gov |
| Pyridazine-Triazole Hybrid | Compound 10l | - | - | nih.gov |
| Pyrazolobenzothiazine 5,5-dioxide | Compound 1e | 4.7 | - | researchgate.net |
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com The pyrazolo[1,5-b]pyridazine scaffold has been identified as a potent inhibitor of various CDKs. nih.govresearchgate.net A series of pyrazolo[1,5-b]pyridazines were synthesized and found to be potent inhibitors of CDK4, with selectivity against other kinases like VEGFR-2 and GSK3β. nih.govosti.gov Crystal structures of pyrazolo[1,5-b]pyridazine derivatives bound to CDK2 have provided insights into the binding mode, revealing key interactions within the ATP-binding pocket. researchgate.netnih.gov These structural insights have guided the design of more selective inhibitors. nih.gov
The inhibition of CDKs by these compounds leads to modulation of the cell cycle. For example, some pyrazolo[3,4-b]pyridine derivatives, a related scaffold, have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. mdpi.com The ability of pyrazolo[1,5-b]pyridazine derivatives to inhibit CDKs and consequently halt cell cycle progression makes them attractive candidates for the development of anticancer agents. nih.govosti.gov
Table 2: CDK Inhibition by Pyrazolo[1,5-b]pyridazine Derivatives
| Compound | Target CDK | IC50 (nM) | Cell Line | Effect | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-b]pyridazine derivative | CDK4 | Potent Inhibition | - | - | nih.gov |
| (R)-1-(dimethylamino)-3-(4-((4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-yl)amino)phenoxy)propan-2-ol | CDK2 | - | - | - | nih.gov |
| MM129 (Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netacs.orgtriazine sulfonamide) | CDK2 | - | - | Limits cell viability | mdpi.com |
Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibition
The dual-specificity tyrosine-regulated kinase (DYRK) family, particularly DYRK1A and DYRK1B, are implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer. dundee.ac.uknih.gov Pyrazolo[1,5-b]pyridazine derivatives have emerged as potent and selective inhibitors of DYRKs. nih.gov Structure-activity relationship (SAR) studies have led to the development of pyrazolo[1,5-b]pyridazine inhibitors with excellent ligand efficiencies and physicochemical properties. nih.gov X-ray crystallography has revealed the binding mode of these inhibitors, showing key interactions with the kinase domain. nih.gov
Interestingly, research on the related imidazo[1,2-b]pyridazine (B131497) scaffold has also identified potent DYRK1A inhibitors. dundee.ac.ukox.ac.ukcardiff.ac.uk This suggests that the broader class of nitrogen-containing fused heterocyclic systems holds promise for targeting this kinase family. The development of selective DYRK inhibitors from the pyrazolo[1,5-b]pyridazine class offers potential therapeutic avenues for a range of diseases.
Table 3: DYRK Inhibition by Pyrazolo[1,5-b]pyridazine and Related Derivatives
| Compound Class | Target DYRK | IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-b]pyridazine | DYRK1A | Potent | Excellent ligand efficiency and selectivity | nih.gov |
| Imidazo[1,2-b]pyridazine | DYRK1A | Potent | Selective cellular inhibitor | dundee.ac.ukox.ac.uk |
| 1H-pyrazolo[3,4-b]pyridine | DYRK1B | 3-287 | Excellent inhibitory enzymatic activities | nih.gov |
FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. acs.orgnih.gov This makes FLT3-ITD a critical target for AML therapy. While direct inhibition by this compound derivatives is not well-documented, studies on related heterocyclic scaffolds have shown significant promise. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FLT3-ITD, with some compounds showing nanomolar inhibitory activity in both enzymatic and cellular assays. acs.orgnih.govnih.gov Research on pyrazolo[1,5-a]pyrimidines, another related scaffold, also showed some activity against FLT3-ITD, although generally less potent than the imidazo[1,2-b]pyridazines. nih.govacs.org The exploration of different heterocyclic cores, including the pyrazolo[1,5-b]pyridazine scaffold, is a viable strategy for discovering novel and effective FLT3-ITD inhibitors. escholarship.org
Table 4: FLT3-ITD Inhibition by Related Heterocyclic Compounds Note: This table includes data for related heterocyclic compounds, as specific data for this compound was not available.
| Compound Class | Example Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine | 34f | FLT3-ITD | 4 | acs.orgnih.gov |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 11 | FLT3-ITD | Submicromolar | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | 14 | FLT3-ITD | Submicromolar | nih.govacs.org |
| Imidazo[1,2-a]pyridine | Compound 1 | FLT3-ITD | Potent Inhibition | escholarship.org |
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.gov Aberrant Trk signaling is implicated in various cancers, making Trk inhibitors a promising class of anticancer drugs. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to pyrazolo[1,5-b]pyridazine, has been extensively explored for Trk inhibition. nih.govnih.govresearchgate.net Several potent pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some showing excellent activity against clinically relevant resistance mutations. nih.gov The design and synthesis of these inhibitors have been guided by structural biology and molecular modeling. researchgate.netresearchgate.netscilit.com While specific data on pyrazolo[1,5-b]pyridazin-3-ylethanone derivatives as Trk inhibitors is limited, the success of the closely related pyrazolo[1,5-a]pyrimidine scaffold suggests that the pyrazolo[1,5-b]pyridazine core also warrants investigation for this target. researchgate.net
Table 5: Trk Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives Note: This table includes data for the related pyrazolo[1,5-a]pyrimidine scaffold.
| Compound Class | Example Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5n | TrkA G667C | 2.3 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 8a | Trk | <5 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | 9f | Trk | <5 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Milciclib | TrkA | Significant potency | nih.gov |
Cellular Pathway Modulation and Phenotypic Screening (In Vitro)
The enzymatic inhibition by pyrazolo[1,5-b]pyridazine derivatives translates into observable effects at the cellular level. In vitro studies have demonstrated that these compounds can modulate key cellular signaling pathways and induce specific cellular phenotypes. For instance, the inhibition of CDKs by pyrazolo[1,5-b]pyridazine derivatives leads to cell cycle arrest and apoptosis in cancer cell lines. mdpi.com
Phenotypic screening of a library of known human kinase inhibitors identified the pyrazolo[1,5-b]pyridazine scaffold as having activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. nih.gov This highlights the potential of this scaffold beyond oncology. Furthermore, derivatives of the related pyridazinone scaffold have been shown to enhance T-cell activation in response to antigen stimulation by inhibiting C-terminal Src kinase (CSK), suggesting a role in immuno-oncology. nih.gov These findings from cellular assays underscore the diverse therapeutic potential of the pyrazolo[1,5-b]pyridazine core and provide a basis for further in vivo studies.
Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2)
Derivatives of the pyrazolo[1,5-b]pyridazine scaffold have demonstrated notable anti-proliferative activity against various human cancer cell lines. The cytotoxic effects are often evaluated using standard assays like the sulforhodamine B (SRB) assay, which measures cell protein content and thereby cell viability.
Studies have shown that these compounds can exhibit potent activity against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. For instance, certain pyrazole (B372694) derivatives have shown effective cell growth inhibition with IC₅₀ values indicating high potency, particularly against HCT-116 and HepG-2 cells. nih.gov The anticancer activity of some derivatives has been found to be comparable to the standard chemotherapeutic drug doxorubicin. nih.gov
The introduction of specific chemical groups onto the pyrazole ring structure can significantly influence the anti-proliferative potency. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the core structure has been suggested to be important for high potency. nih.gov Furthermore, the HCT-116 cell line has been identified as being particularly sensitive to certain pyrazolyl analogues. nih.gov
Nanoparticle formulations of pyrazolo-pyridazine derivatives have also been explored to enhance cytotoxic activity. nih.gov For example, a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative, when formulated as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), showed significantly improved potency against MCF-7, HCT-116, and HepG-2 cell lines compared to the original compound. nih.gov
The following table summarizes the IC₅₀ values for selected pyrazolo-pyridazine and related pyrazole derivatives against the specified cancer cell lines.
Table 1: Anti-proliferative Activity of Pyrazolo[1,5-b]pyridazin-3-ylethanone and Related Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Pyrazole Derivative 1 | MCF-7 | 17.8 ± 0.5 | nih.gov |
| Pyrazole Derivative 1 | HepG-2 | 4.4 ± 0.4 | nih.gov |
| Pyrazole Derivative 1 | HCT-116 | 4.2 ± 0.2 | nih.gov |
| Pyrazole Derivative 2 | MCF-7 | 94.2 ± 0.3 | nih.gov |
| Pyrazole Derivative 2 | HepG-2 | 34.6 ± 2.6 | nih.gov |
| Pyrazole Derivative 2 | HCT-116 | 17.3 ± 0.5 | nih.gov |
| Pyrazolo[3,4-c]pyridazine 4 | MCF-7 | 27.29 | nih.gov |
| Pyrazolo[3,4-c]pyridazine 4 | HepG-2 | 17.30 | nih.gov |
| Pyrazolo[3,4-c]pyridazine 4 | HCT-116 | 18.38 | nih.gov |
| Nanoparticle 4-SLNs | MCF-7 | 7.56 | nih.gov |
| Nanoparticle 4-SLNs | HepG-2 | 4.80 | nih.gov |
| Nanoparticle 4-SLNs | HCT-116 | 5.31 | nih.gov |
| Nanoparticle 4-LPHNPs | MCF-7 | 7.85 | nih.gov |
| Nanoparticle 4-LPHNPs | HepG-2 | 5.24 | nih.gov |
| Nanoparticle 4-LPHNPs | HCT-116 | 5.86 | nih.gov |
| Doxorubicin (Reference) | MCF-7 | 4.17 | nih.gov |
| Doxorubicin (Reference) | HepG-2 | 6.18 | nih.gov |
Apoptosis Induction and Cell Cycle Progression Analysis
The anticancer effects of pyrazolo[1,5-b]pyridazine derivatives are often rooted in their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
One key mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins. For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce apoptosis in lung cancer cells by significantly upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. capes.gov.brnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the intrinsic, mitochondria-dependent pathway of apoptosis. capes.gov.brnih.gov Further evidence for apoptosis induction by PPD-1 includes the significant overexpression of caspase-3, a key executioner caspase, and the tumor suppressor p53. capes.gov.brnih.gov
Flow cytometry analysis has confirmed the pro-apoptotic effects of these compounds. Treatment of cancer cells with pyrazole derivatives leads to a significant increase in the population of apoptotic cells. capes.gov.brnih.gov For instance, treatment of A549 lung cancer cells with PPD-1 resulted in a substantial increase in apoptotic cells (10.06%) compared to untreated cells (0.57%). capes.gov.brnih.gov Similarly, other pyrazole derivatives have been shown to induce apoptosis, accompanied by increased caspase-3 activity. waocp.org
Mechanistic Insights into Anti-infective Activity (e.g., Antitubercular, Antimicrobial)
The pyrazolo[1,5-b]pyridazine core and its isomers, such as pyrazolo[1,5-a]pyrimidines, are recognized as important scaffolds for developing new anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb) and other microbial pathogens.
Antitubercular Activity: A number of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) derivatives have been synthesized and shown to possess potent antitubercular activity. nih.govnih.govnih.gov These compounds have demonstrated excellent in vitro potency with low minimum inhibitory concentration (MIC) values against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mtb. nih.govnih.gov For example, a series of pyrazolo[1,5-a]pyridine-3-carboxamides exhibited MIC values in the nanomolar range. nih.gov One representative compound from this series significantly reduced the bacterial load in a mouse model infected with Mtb. nih.govnih.gov
The mechanism of action for some of these compounds has been investigated. Resistance to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751). researchgate.netdundee.ac.uk This enzyme appears to promote the catabolism of the compound, suggesting that the compound's efficacy relies on avoiding this metabolic breakdown. researchgate.netdundee.ac.uk Other pyrazolylpyrimidinones have been suggested to act by perturbing iron homeostasis in Mtb. nih.gov
Antimicrobial Activity: Beyond tuberculosis, pyrazole and pyrazolo-fused heterocyclic derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.govmdpi.com Some pyrazoline-clubbed pyrazole derivatives have shown potency against P. aeruginosa, while others moderately inhibit the growth of S. aureus. nih.gov The introduction of specific substituents, such as fluoro, hydroxyl, or methoxy (B1213986) groups, can enhance antibacterial activity. semanticscholar.org
Recent studies have also focused on the antibiofilm and anti-quorum sensing (QS) activities of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Certain derivatives have shown significant bactericidal effects against multidrug-resistant clinical isolates and have been effective in disrupting biofilm formation by pathogens like S. aureus and P. aeruginosa. nih.gov Their ability to interfere with QS, a cell-to-cell communication system that regulates virulence in many bacteria, suggests a mechanism that could reduce pathogenicity and overcome resistance. nih.gov
Table 2: Antitubercular Activity of Selected Pyrazolo-pyrimidine/pyridine (B92270) Derivatives
| Compound Series | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Mtb H37Rv | MIC | Nanomolar range | nih.gov |
| Pyrazolo[1,5-a]pyridine hybrid 7 | Mtb H37Rv | MIC | 0.006 µg/mL | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogues | Mtb H37Rv | Activity | Potent activity observed | nih.gov |
| 2-Pyrazolylpyrimidinones | Mtb | Activity | Bactericidal, potent | nih.gov |
Neuroprotective and Anti-Apoptotic Effects in Cellular Models of Neurological Disorders
While the primary focus of research on pyrazolo[1,5-b]pyridazin-3-ylethanone derivatives has been on their anticancer and anti-infective properties, the broader class of pyrazole-containing heterocycles is also being investigated for applications in neurodegenerative diseases. The underlying mechanisms often involve the modulation of pathways related to inflammation and apoptosis, which are common to both cancer and neurological disorders.
For example, pyrazolo[1,5-a]quinazolines have been investigated for their anti-inflammatory properties, which are highly relevant to neuroinflammation, a key process in many neurological disorders. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines in cellular models. Molecular modeling and kinase assays have suggested that their mechanism may involve the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK3, ERK2, and p38α, which are crucial signaling molecules in neuronal apoptosis and inflammatory pathways. nih.gov
The ability of pyrazole derivatives to inhibit specific kinases is a key area of exploration. For instance, pyrazolo[3,4-b]pyridines have been designed as inhibitors of kinases that are implicated in the pathology of certain cancers, and this kinase-inhibiting potential could be transferable to neurological targets. mdpi.comurl.edu Since dysregulated kinase activity is a hallmark of several neurodegenerative diseases, such as Alzheimer's and Parkinson's, compounds that can selectively modulate these enzymes hold therapeutic promise.
Although direct studies on this compound for neuroprotection are not extensively documented in the provided search results, the established anti-apoptotic and kinase-inhibiting activities of the broader pyrazolo-pyridazine family provide a strong rationale for their investigation in cellular models of neurological disorders. The ability to prevent apoptosis and reduce inflammation suggests a potential for these compounds to protect neurons from the degenerative processes seen in these conditions.
Future Research Directions and Unexplored Avenues for 1 Pyrazolo 1,5 B Pyridazin 3 Ylethanone
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The synthesis of pyrazolo[1,5-b]pyridazines and related fused heterocyclic systems has been an area of active investigation. nih.govnih.gov Current methods often involve multi-step processes, such as the 1,3-dipolar cycloaddition reactions of mesoionic oxazolo-pyridazinones with alkynes. nih.gov One-pot oxidative cycloaddition reactions catalyzed by bimetallic systems (e.g., Cu(I)/Zn(II)) have also been developed, offering a more direct route. researchgate.net
However, there is considerable room for improvement, particularly in developing more sustainable and efficient synthetic strategies. Future research should focus on:
Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of related pyrazolo[1,5-a]pyrimidines, leading to higher yields, shorter reaction times, and reduced environmental impact. nih.gov
Ultrasonic Irradiation: Sonochemical methods can accelerate reactions and improve yields, representing a green approach for synthesizing heterocyclic compounds. researchgate.net
Solvent-Free Reactions: "Grindstone chemistry," or solid-state synthesis, has been used for the one-pot, three-component synthesis of pyrazolo[1,2-b]phthalazinediones, offering an eco-friendly alternative to conventional solvent-based methods. researchgate.net
Catalyst-Free Approaches: Exploring condensation reactions under mild, catalyst-free conditions can simplify procedures and reduce waste. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole-based Heterocycles
| Method | Advantages | Disadvantages | Reaction Time | Energy Source | Ref. |
|---|---|---|---|---|---|
| Conventional Heating | Well-established, predictable | Long reaction times, high energy consumption, often requires solvents | 5-20 hours | Thermal/Electric | impactfactor.org |
| Microwave Irradiation | Rapid heating, increased reaction rates, higher yields | Requires specialized equipment, potential for localized overheating | 5-10 minutes | Electromagnetic waves | nih.govimpactfactor.org |
| Ultrasonic Irradiation | Shorter reaction times, high selectivity, minimal side reactions | Requires specific equipment | 2-5 hours | Sound energy | researchgate.netimpactfactor.org |
| Grinding Method | Solvent-free, simple, low energy consumption | Limited to solid-state reactions | 5-12 hours | Mechanical/Friction | researchgate.netimpactfactor.org |
Development of Advanced Analytical Techniques for Comprehensive Characterization
The structural confirmation of newly synthesized pyrazolo[1,5-b]pyridazine (B1603340) derivatives typically relies on a standard suite of analytical methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govbohrium.com While these techniques are fundamental for confirming chemical structures and regioselectivity, future research would benefit from the application of more advanced analytical tools. nih.gov
Future avenues for characterization include:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide deeper insights into complex structures and spatial relationships between atoms, which is crucial for unambiguously assigning regioisomers.
Chiral Chromatography: For derivatives with stereocenters, the development of chiral separation methods is essential to isolate and characterize individual enantiomers, as different stereoisomers can exhibit distinct biological activities.
Computational Spectroscopy: Integrating quantum chemical calculations with experimental spectroscopic data can lead to a more accurate and detailed assignment of spectral features, aiding in the confirmation of complex molecular architectures.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Virtual Screening: Use deep learning models to screen massive virtual libraries of pyrazolo[1,5-b]pyridazine analogues against specific biological targets, identifying promising candidates for synthesis and testing. acm.org
De Novo Design: Employ generative AI models to design novel molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles, based on the pyrazolo[1,5-b]pyridazine framework. acm.org
Predictive Modeling: Develop ML models to predict the activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to prioritize the most promising compounds and reduce late-stage failures.
Diversification of Biological Targets Beyond Current Focus Areas
Research into the biological activity of the pyrazolo[1,5-b]pyridazine scaffold has predominantly focused on its role as a potent inhibitor of various protein kinases. osti.gov A novel series of these compounds demonstrated inhibitory activity against cyclin-dependent kinases (CDK4), with selectivity against VEGFR-2 and GSK3β, highlighting their potential in oncology. nih.govosti.gov The scaffold has also been identified as a promising starting point for developing treatments for Human African Trypanosomiasis. nih.gov
While kinase inhibition remains a fertile ground for research, the structural versatility of the pyrazolo[1,5-b]pyridazine core suggests its potential against a broader range of biological targets. Future investigations should explore:
Antimicrobial and Antifungal Activity: Related fused pyrazole (B372694) derivatives have shown significant antibacterial and antifungal properties. nih.gov Screening 1-pyrazolo[1,5-b]pyridazin-3-ylethanone analogues against various pathogens could uncover new anti-infective agents.
Anti-inflammatory Properties: Pyrazolo[1,5-a]quinazolines, another class of fused pyrazoles, have been investigated as anti-inflammatory agents. acs.org Given the role of kinases in inflammatory signaling, this is a logical therapeutic extension.
Neuroprotective Agents: The complexity of neurodegenerative diseases often requires multi-target approaches, a strategy for which heterocyclic compounds are well-suited. acs.org Exploring the neuroprotective potential of this scaffold could open new doors for treating conditions like Alzheimer's or Parkinson's disease.
Investigation of Material Science Applications (e.g., Photophysical Properties, Crystallinity)
Beyond pharmaceutical applications, the unique electronic and structural characteristics of fused nitrogen-rich heterocycles make them attractive candidates for advanced materials. The related tetrazolo[1,5-b]pyridazine (B14759603) scaffold, for instance, has been successfully used as a building block for developing high-performance, nitrogen-rich energetic materials with applications as explosives. sciengine.comacs.org
Future research on this compound and its derivatives should explore their potential in material science, focusing on:
Photophysical Properties: Certain pyridazine (B1198779) derivatives are known to possess interesting optical properties. nih.gov A systematic investigation into the fluorescence, phosphorescence, and non-linear optical properties of pyrazolo[1,5-b]pyridazines could lead to their use in organic light-emitting diodes (OLEDs), sensors, or imaging agents.
Crystallinity and Crystal Engineering: The ability to form well-ordered crystalline structures is crucial for many material applications. Studying the crystal packing and intermolecular interactions of pyrazolo[1,5-b]pyridazine derivatives can guide the design of materials with specific properties, such as conductivity or thermal stability.
Energetic Materials: Following the precedent set by tetrazolo[1,5-b]pyridazine, modifications to the pyrazolo[1,5-b]pyridazine core to increase nitrogen content could yield novel, high-energy-density materials with improved safety profiles compared to traditional explosives. acs.org
Multi-target Ligand Design Strategies Based on the Pyrazolo[1,5-b]pyridazine Scaffold
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple pathological pathways, making single-target drugs less effective. acs.org The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key proteins offers a more holistic therapeutic approach. acs.org
The pyrazolo[1,5-b]pyridazine scaffold is an ideal starting point for MTDL design. Its demonstrated ability to inhibit multiple kinases (e.g., CDK, GSK-3β) provides a strong foundation. osti.govnih.gov Future strategies should focus on the rational design of derivatives that can:
Inhibit Multiple Kinase Families: Systematically modify the substituents on the pyrazolo[1,5-b]pyridazine core to achieve a desired polypharmacology profile, targeting kinases involved in complementary cancer pathways (e.g., cell cycle progression and angiogenesis). bohrium.com
Combine Different Target Classes: Design hybrid molecules that fuse the pyrazolo[1,5-b]pyridazine scaffold with another pharmacophore known to act on a different class of targets (e.g., a histone deacetylase inhibitor) to create synergistic therapeutic effects.
Address Drug Resistance: Develop MTDLs that can hit both a primary target and a secondary target known to be involved in resistance mechanisms, potentially overcoming the limitations of current therapies. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-triazolyl-pyrazole-carbaldehydes |
| 1,2,4-triazolo[1,5-b]pyridazine |
| 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one |
| 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine |
| Doxorubicin |
| Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate |
| Malononitrile (B47326) |
| Milciclib |
| Pyrazolo[1,2-b]phthalazinedione |
| Pyrazolo[1,5-a]quinazoline |
| Pyrazolo[1,5-a]pyrimidine (B1248293) |
| Pyrazolo[1,5-b]pyridazine |
| Pyrazolopyrimidinethione |
| Tetrazolo[1,5-b]pyridazine |
Q & A
Q. What are the common synthetic routes for preparing 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone, and what key reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions or functionalization of precursor heterocycles. Classical organic synthesis methods, such as those described for pyrazolo[1,5-a]pyrazines, are often adapted. Key considerations include:
- Base Selection : DBU (1,8-diazabicycloundec-7-ene) has been effective in promoting cyclization reactions for related pyrazolo derivatives, yielding products in fair to good yields (e.g., 60–85%) .
- Reagents : High-purity reagents (e.g., from Merck KGaA or Sigma-Aldrich) are critical for reproducibility .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates .
Q. Table 1: Representative Synthetic Conditions for Pyrazolo Derivatives
| Reaction Type | Base Used | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Cyclization | DBU | DMF | 60–85% | |
| Alkylation | KOtBu | THF | 40–65% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) .
- Elemental Analysis : Validates elemental composition (e.g., C, H, N percentages within 0.2% of theoretical values) .
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for structurally similar dihydroimidazo[1,5-b]pyrazol-6-ones .
- HPLC-PDA : Ensures purity (>97%) via reverse-phase chromatography with photodiode array detection .
Q. Table 2: Analytical Data for Pyrazolo Derivatives
| Technique | Example Data | Reference |
|---|---|---|
| HRMS (ESI) | m/z 254.1039 [M+H]+ | |
| Elemental Analysis | C: 61.78% (theor: 61.65%), N: 27.45% | |
| X-ray | Confirmed fused heterocyclic core |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps, and avoid prolonged exposure to moisture .
- Stability Assessment : Monitor via periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ethanone group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from variations in reaction conditions or impurities. To address this:
- Systematic Parameter Screening : Test bases (e.g., DBU vs. KOtBu), solvents, and temperatures to identify optimal conditions .
- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and HRMS to rule out isomeric byproducts .
- Reproducibility Checks : Cross-validate results using independent synthetic routes (e.g., alternative cyclization strategies) .
Q. What methodological considerations are critical when designing derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Placement : Modify positions 3 (ethanone) and 7 (pyridazine) to probe electronic effects. For example, introducing electron-withdrawing groups (e.g., –Cl, –NO₂) can enhance electrophilicity .
- Molecular Docking : Pre-screen derivatives using docking software (e.g., AutoDock Vina) against target proteins (e.g., tyrosine kinases), as demonstrated for antifungal agents .
- In Vitro Assays : Prioritize derivatives with docking scores < –8 kcal/mol for biological testing .
Q. Table 3: SAR Design Strategies
| Modification Site | Functional Group | Biological Target | Reference |
|---|---|---|---|
| Position 3 | –COCH₃ → –CF₃ | Antifungal | |
| Position 7 | –H → –Cl | Kinase inhibition |
Q. What analytical challenges arise when studying this compound in complex matrices (e.g., biological samples), and how can they be mitigated?
Methodological Answer:
- Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from proteins and lipids .
- Detection Limits : Enhance sensitivity via derivatization (e.g., formation of hydrazones with 2,4-dinitrophenylhydrazine) followed by LC-MS/MS .
- Quantification : Employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
